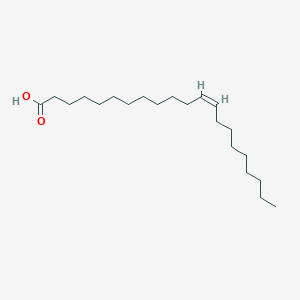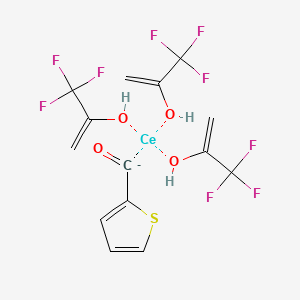
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is a chemical compound with the molecular formula C4ClF7O. It is known for its unique structure, which includes a combination of chloro, fluoro, and ethoxy groups. This compound is used in various industrial and research applications due to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with trifluoroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the trifluoroethylene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and electrophiles like bromine for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield (2-hydroxy-1,1,2,2-tetrafluoroethoxy)trifluoroethylene, while addition reactions with bromine produce dibromo derivatives .
科学的研究の応用
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloro and fluoro groups into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent for fluorinated materials
作用機序
The mechanism of action of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its reactivity, allowing it to form stable complexes with these targets. The pathways involved often include nucleophilic substitution and addition reactions, leading to the formation of covalent bonds with the target molecules .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar in structure but lacks the chloro group.
2-Chloro-1,1,2-trifluoroethyl ethyl ether: Contains a chloro group but has a different ethyl ether moiety
Uniqueness
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is unique due to its combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .
特性
CAS番号 |
56672-52-7 |
|---|---|
分子式 |
C4ClF7O |
分子量 |
232.48 g/mol |
IUPAC名 |
1-chloro-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C4ClF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 |
InChIキー |
CBHVWKVADDVCHE-UHFFFAOYSA-N |
正規SMILES |
C(=C(F)F)(OC(C(F)(F)Cl)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


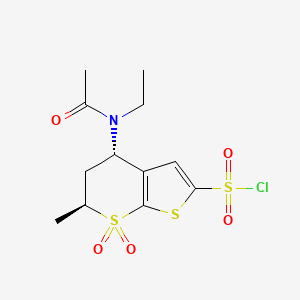
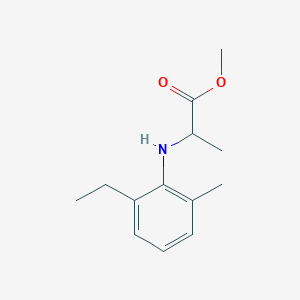
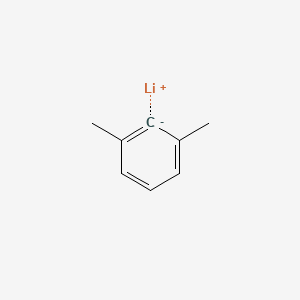


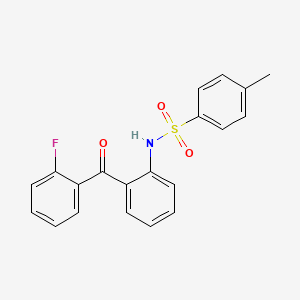
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
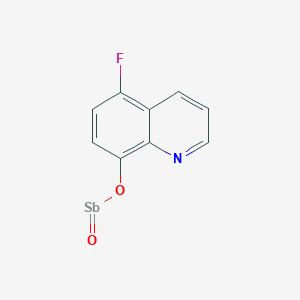
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

